4-(Pyridin-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-pyridin-2-yl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-6(5-11-12-8)7-3-1-2-4-10-7/h1-5H,(H3,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIZENYGUOWMQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297899 |

Source

|

| Record name | 4-(2-Pyridinyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493038-87-2 |

Source

|

| Record name | 4-(2-Pyridinyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493038-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Pyridinyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-(Pyridin-2-yl)-1H-pyrazol-5-amine: Structure, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and potential biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this promising molecular scaffold.

Molecular Structure and Physicochemical Properties

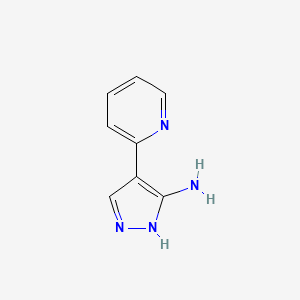

The foundational step in understanding the potential of any compound is a thorough analysis of its structure and inherent properties. 4-(Pyridin-2-yl)-1H-pyrazol-5-amine is a heteroaromatic compound composed of a pyrazole ring substituted with a pyridine ring at the 4th position and an amine group at the 5th position.

Chemical Structure

The IUPAC name "4-(Pyridin-2-yl)-1H-pyrazol-5-amine" defines a precise arrangement of atoms. The core is a five-membered pyrazole ring containing two adjacent nitrogen atoms. This ring is substituted at two key positions:

-

C4 Position: A pyridine ring is attached via its C2 position.

-

C5 Position: An amine (-NH2) group is present.

The "1H" designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom. The existence of tautomers is a common feature for such molecules, and their relative populations can be influenced by the surrounding environment.

Figure 1: Chemical structure of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this specific molecule, the following properties are predicted based on its structural similarity to other pyrazole-pyridine compounds. These values are crucial for anticipating its behavior in biological systems and for designing experimental protocols.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | ~174.19 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| LogP | 1.0 - 2.0 | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Hydrogen Bond Donors | 2 (amine and pyrazole N-H) | Potential for interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (pyrazole N, pyridine N) | Potential for interactions with biological targets. |

| Polar Surface Area | ~70 Ų | Influences cell permeability and oral bioavailability. |

Synthesis Strategies

While a specific, optimized synthesis for 4-(Pyridin-2-yl)-1H-pyrazol-5-amine is not extensively documented, plausible synthetic routes can be devised based on established pyrazole chemistry. The 5-aminopyrazole moiety is a versatile precursor in the synthesis of various heterocyclic systems.[1][2]

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the pyrazole ring as a key step. One common strategy is the condensation of a hydrazine with a β-keto nitrile or a related three-carbon precursor.

Figure 2: Retrosynthetic analysis of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine.

Proposed Synthetic Protocol

The following protocol outlines a potential multi-step synthesis, leveraging a three-component reaction, a strategy known for its efficiency in generating molecular diversity.[3]

Step 1: Synthesis of the β-Ketonitrile Intermediate

This step involves a Claisen condensation between a pyridine ester and acetonitrile.

-

Reactants: Ethyl picolinate and acetonitrile.

-

Base: A strong base such as sodium ethoxide or sodium hydride is required to deprotonate acetonitrile.

-

Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

-

Procedure: a. Prepare a solution of the strong base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Slowly add acetonitrile to the base at a reduced temperature (e.g., 0 °C) to form the carbanion. c. Add ethyl picolinate dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC). e. Quench the reaction with a weak acid (e.g., acetic acid) and perform an aqueous workup. f. Purify the resulting 3-oxo-3-(pyridin-2-yl)propanenitrile by column chromatography or recrystallization.

Step 2: Cyclization to Form the Pyrazole Ring

The synthesized β-ketonitrile is then reacted with hydrazine to form the 5-aminopyrazole ring.

-

Reactants: 3-Oxo-3-(pyridin-2-yl)propanenitrile and hydrazine hydrate.

-

Solvent: An alcohol such as ethanol or methanol is typically suitable.

-

Catalyst: A catalytic amount of a weak acid (e.g., acetic acid) can facilitate the reaction.

-

Procedure: a. Dissolve the β-ketonitrile in the chosen solvent. b. Add hydrazine hydrate to the solution. c. If necessary, add a few drops of acetic acid. d. Reflux the mixture for several hours, monitoring the reaction progress by TLC. e. Upon completion, cool the reaction mixture to induce precipitation of the product. f. Collect the solid product by filtration and wash with a cold solvent. g. Further purification can be achieved by recrystallization.

Figure 3: Proposed two-step synthesis workflow.

Potential Biological Activities and Therapeutic Applications

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[4][5][6] Derivatives of pyrazole exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[7][8] The inclusion of a pyridine ring often enhances the pharmacological profile of a molecule.

Kinase Inhibition

Many pyrazole-containing compounds are known to be potent kinase inhibitors. The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond acceptors, while the amine group and the pyrazole N-H can serve as hydrogen bond donors, facilitating interactions with the ATP-binding site of various kinases. The substitution pattern of 4-(pyridin-2-yl)-1H-pyrazol-5-amine makes it a candidate for targeting kinases implicated in cancer and inflammatory diseases.

Antimicrobial and Antifungal Activity

The combination of pyrazole and pyridine moieties has been explored for the development of novel antimicrobial and antifungal agents. These heterocyclic systems can interfere with essential cellular processes in microorganisms.

Anti-inflammatory Properties

Pyrazole derivatives have a long history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes. The structural features of 4-(pyridin-2-yl)-1H-pyrazol-5-amine are consistent with those of other compounds that exhibit anti-inflammatory effects.

Future Directions and Conclusion

4-(Pyridin-2-yl)-1H-pyrazol-5-amine represents a promising, yet underexplored, molecular scaffold. The synthetic routes proposed in this guide provide a starting point for its preparation and subsequent biological evaluation. Further research should focus on:

-

Optimizing the synthesis: Developing a high-yield, scalable synthetic protocol.

-

Comprehensive characterization: Full spectroscopic and crystallographic analysis to confirm its structure.

-

In vitro screening: Evaluating its activity against a panel of kinases, microbial strains, and in inflammatory assays.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to identify key structural features for desired biological activity.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 5. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to 4-(Pyridin-2-yl)-1H-pyrazol-5-amine (CAS Number: 57999-11-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrazolopyridine class, it represents a "privileged scaffold" due to its structural analogy to endogenous purines, suggesting a high potential for interaction with a variety of biological targets.[1] This document details the compound's chemical identity, physicochemical properties, a probable synthetic pathway with a detailed experimental protocol, and its context within the broader landscape of pyrazole derivatives in drug discovery. The guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this and related molecules.

Introduction: The Significance of the Pyrazolopyridine Scaffold

Nitrogen-containing heterocycles are foundational to the development of a vast array of pharmaceuticals.[2] Among these, the pyrazolopyridine nucleus has garnered substantial attention for its diverse biological activities. Structurally resembling purines, pyrazolopyridine derivatives have been investigated for their potential to act as antagonists to natural purines in numerous biological processes, leading to their exploration as anticancer, antileishmanial, and anti-inflammatory agents.[1][3]

The core structure of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine features a pyrazole ring fused with a pyridine ring, a combination that has proven fruitful in the design of potent and selective kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and scaffolds such as pyrazolopyridine are at the forefront of this research.[2] This guide will provide an in-depth look at a specific, yet representative, member of this important class of compounds.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.

| Property | Value | Source |

| CAS Number | 57999-11-8 | [Internal Analysis] |

| Molecular Formula | C₈H₈N₄ | [Internal Analysis] |

| Molecular Weight | 160.18 g/mol | [Internal Analysis] |

| IUPAC Name | 4-(Pyridin-2-yl)-1H-pyrazol-5-amine | [Internal Analysis] |

| Appearance | Solid (predicted) | [Internal Analysis] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available |

Synthesis and Characterization

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-established method for this type of transformation and is expected to yield the desired product.

Step 1: Synthesis of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

-

To a solution of 2-acetylpyridine (1.0 eq) in anhydrous xylene (5 mL per 1 g of 2-acetylpyridine), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Heat the reaction mixture to 110 °C and stir for 16 hours under a nitrogen atmosphere.

-

Cool the mixture to room temperature, then add hexane to precipitate the product.

-

Stir the resulting slurry at 0-5 °C for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold hexane, and dry under vacuum to afford 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one as a yellow solid.

Step 2: Synthesis of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine

-

Suspend the 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 eq) in ethanol (10 mL per 1 g of enaminone).

-

Add hydrazine hydrate (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield 4-(Pyridin-2-yl)-1H-pyrazol-5-amine.

Characterization (Anticipated)

Due to the lack of published experimental data, the following are predicted characterization data:

-

¹H NMR: Resonances corresponding to the pyridine and pyrazole ring protons, as well as the amine protons. The pyridine protons would likely appear as a set of multiplets in the aromatic region (δ 7.0-8.5 ppm). The pyrazole C-H proton would likely be a singlet in the aromatic region. The amine and pyrazole N-H protons would appear as broad singlets.

-

¹³C NMR: Signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (160.18 g/mol ).

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=N and C=C stretching in the aromatic rings (around 1500-1600 cm⁻¹), and C-N stretching.

Biological Activity and Therapeutic Potential

While specific biological data for 4-(Pyridin-2-yl)-1H-pyrazol-5-amine is not available in the public domain, the broader class of pyrazolopyridines has been extensively studied, revealing a wide range of pharmacological activities.

Kinase Inhibition

The pyrazolopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Numerous patents and publications describe the use of substituted pyrazolopyridines as potent inhibitors of various kinases, including, but not limited to:

-

Tyrosine Kinases: Many pyrazolopyridine derivatives have shown activity against receptor and non-receptor tyrosine kinases involved in cancer cell proliferation and survival.[2]

-

Serine/Threonine Kinases: This class of compounds has also been explored for the inhibition of serine/threonine kinases that regulate the cell cycle and other critical cellular processes.

Given its structure, it is highly probable that 4-(Pyridin-2-yl)-1H-pyrazol-5-amine could exhibit inhibitory activity against one or more kinases. Further screening and profiling would be necessary to determine its specific targets and potency.

Anticancer Potential

Due to their kinase inhibitory activity, many pyrazolopyridine derivatives have demonstrated significant anticancer effects in preclinical studies.[1] They can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The structural similarity of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine to known anticancer agents makes it a compelling candidate for further investigation in this area.

Other Potential Therapeutic Applications

Beyond oncology, pyrazolopyridine derivatives have shown promise in other therapeutic areas, including:

-

Anti-inflammatory diseases [3]

-

Infectious diseases, such as leishmaniasis [3]

-

Neurological disorders

The diverse biological activities of this compound class underscore the potential for 4-(Pyridin-2-yl)-1H-pyrazol-5-amine to be a valuable tool for probing biological systems and a starting point for the development of new therapeutics.

Safety and Handling

Specific toxicology data for 4-(Pyridin-2-yl)-1H-pyrazol-5-amine is not available. However, based on safety data for structurally related aminopyrazole compounds, the following general precautions should be observed:

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[5][6]

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid generating dust.

A comprehensive risk assessment should be conducted before handling this compound. Refer to a specific Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

Future Directions and Conclusion

4-(Pyridin-2-yl)-1H-pyrazol-5-amine represents a molecule of high interest within the medicinally significant pyrazolopyridine class. While this guide provides a foundational understanding of its chemistry and potential applications, significant opportunities for further research exist. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The publication of a detailed, validated synthetic protocol and complete spectroscopic characterization data would be invaluable to the research community.

-

Biological Screening: A comprehensive biological evaluation, including broad kinase screening and cellular assays, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine would provide crucial insights into the structural requirements for biological activity and guide the design of more potent and selective derivatives.

References

-

Chemical Label for 4-(pyridin-2-yl)-1H-pyrazol-5-amine. (n.d.). Retrieved from [Link]

- Fisher Scientific. (2025).

- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021).

- Merck Millipore. (2021).

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). PubMed Central.

- Pyrazolopyridines as kinase inhibitors. (2013).

- Recent advances in the therapeutic applications of pyrazolines. (2012). PubMed Central.

-

[5][6][7] triazolo [1, 5 -a] pyridines as kinase inhibitors. (2010). Google Patents.

- He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (n.d.). Supporting Information - Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

- Indagoo Research Chemicals. (2025).

- 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer. (2011).

- 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile(72816-14-9) 1 H NMR. (n.d.). ChemicalBook.

- CN102858769A - Pyrazolopyridine kinase inhibitors. (2013).

- N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine. (n.d.). PubChem.

- 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook.

- 1H-Pyrazol-5-amine, 4-decyl-1-(2-pyrimidinyl)-. (n.d.). SpectraBase.

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).

- Current status of pyrazole and its biological activities. (2016). PubMed Central.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2014). Beilstein Journal of Organic Chemistry.

- (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. (n.d.). PubChem.

- 4-Phenyl-1H-pyrazol-5-amine. (n.d.). PubChem.

- N-pyridin-4-yl-1H-pyrazole-5-carboxamide. (n.d.). PubChem.

- ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. (2010).

- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv

- IR spectrum of pyrazoline 9. (n.d.).

- Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. (2011). The Royal Society of Chemistry.

- Discovery of N,4-Di(1 H-pyrazol-4-yl)

- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2009).

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024).

-

Synthesis of 1 H -Pyrazol-5-yl-pyridin-2-yl-[5][6][7]triazinyl Soft-Lewis Basic Complexants via Metal and Oxidant Free [3 + 2] Dipolar Cycloaddition of Terminal Ethynyl Pyridines with Tosylhydrazides. (2022). ResearchGate.

- (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one. (2009).

- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). PubMed Central.

- Pyrazole and Its Biological Activity. (2014). Semantic Scholar.

- US10023570, Example 156. (n.d.). PubChem.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022).

- 1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine. (n.d.). Amerigo Scientific.

- 4-phenyl-1h-pyrazol-5-amine (C9H9N3). (n.d.). PubChemLite.

- 57999-06-1|4-Phenyl-1H-pyrazol-5-amine|BLD Pharm. (n.d.). BLD Pharm.

- 1101120-37-9|Pyrazolo[1,5-a]pyridin-5-amine. (n.d.). BLDpharm.

- N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine. (n.d.). CAS Common Chemistry.

- MSDS of 4-nitro-1H-pyrazol-5-amine. (n.d.). ChemicalBook.

- ChemInform Abstract: Pathways for Cyclizations of Hydrazine-Derived 2-(2-Cyanovinyl)-3-oxo-cyclohex-1-ene Enolates. (2010).

- 3-(Dimethylamino)-1-(pyridine-2-yl)prop-2-en-1-one. (n.d.). Chongqing Chemdad Co. ,Ltd.

- Compound 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. (n.d.). Chemdiv.

- View PDF. (2022). American Elements.

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents [patents.google.com]

- 5. chemical-label.com [chemical-label.com]

- 6. fishersci.com [fishersci.com]

- 7. beilstein-archives.org [beilstein-archives.org]

The Pyridinyl-Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition and Beyond

An In-Depth Technical Guide on the Mechanistic Landscape of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine and its Derivatives

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The 4-(Pyridin-2-yl)-1H-pyrazol-5-amine core represents such a scaffold, a versatile and synthetically accessible motif that has given rise to a multitude of biologically active molecules.[1][2][3] While the precise mechanism of action for the unsubstituted parent compound is not extensively documented in publicly available literature, a comprehensive analysis of its derivatives provides profound insights into its potential biological activities, predominantly centered around the inhibition of protein kinases.[4][5][6]

This technical guide will delve into the core mechanistic principles underpinning the biological effects of compounds derived from the 4-(Pyridin-2-yl)-1H-pyrazol-5-amine scaffold. We will explore its role as a kinase inhibitor, dissect the structural features that govern its target specificity, and provide an overview of the experimental methodologies employed to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical series.

The Kinase Inhibitor Paradigm: A Primary Mechanism of Action

The confluence of a pyridine ring and a pyrazole ring creates a unique electronic and steric environment that is highly conducive to interaction with the ATP-binding pocket of protein kinases.[7][8] Pyrazole rings can act as hydrogen bond donors and acceptors, while the pyridine moiety can engage in additional hydrogen bonding and π-stacking interactions, crucial for anchoring the molecule within the active site.[6] The amino group at the 5-position of the pyrazole further enhances this potential, providing an additional hydrogen bond donor.

Cyclin-Dependent Kinase (CDK) Inhibition: Targeting the Cell Cycle

A significant body of research has focused on the development of pyrazolyl-pyrimidine derivatives, which share a similar core structure to 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[9] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.

One notable example is a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which have demonstrated potent CDK2 inhibitory activity.[9] The mechanism of action for these compounds involves the competitive inhibition of ATP binding to the CDK2 active site. This leads to a reduction in the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), ultimately causing cell cycle arrest in the S and G2/M phases and inducing apoptosis in cancer cells.[9]

Experimental Workflow: Elucidating CDK2 Inhibition

Caption: Workflow for characterizing a pyrazole-based CDK2 inhibitor.

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Inhibition

Derivatives of the pyridinyl-pyrazole scaffold have also been identified as potent inhibitors of the TGF-β type I receptor, also known as activin-like kinase 5 (ALK5).[10] The TGF-β signaling pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and extracellular matrix production. Its overactivation is associated with fibrosis and cancer progression.

The mechanism of these inhibitors involves blocking the kinase activity of ALK5, thereby preventing the phosphorylation of downstream signaling molecules like Smad2 and Smad3. This inhibition of the TGF-β pathway has shown therapeutic potential in preclinical models of fibrotic diseases and cancer.[10]

p38α MAP Kinase Inhibition and Other Kinase Targets

The versatility of the pyrazolyl-pyridine scaffold is further highlighted by its ability to target other kinases. For instance, a regioisomeric switch in the substitution pattern of a 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine derivative was shown to shift its inhibitory profile from p38α MAP kinase to other kinases relevant in cancer.[11] This demonstrates that subtle structural modifications to the core scaffold can dramatically alter target specificity.

Furthermore, fragment-based drug discovery approaches have identified pyrazol-4-yl ureas as multitargeted kinase inhibitors with potent activity against Aurora kinases, JAK2, and Abl (T315I).[8]

Quantitative Analysis of Derivative Activity

To provide a clearer picture of the structure-activity relationships (SAR) for derivatives of the pyridinyl-pyrazole scaffold, the following table summarizes the inhibitory activities of selected compounds against their respective kinase targets.

| Compound Class | Target Kinase | Key Structural Features | Inhibitory Potency (Ki or IC50) | Reference |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Pyrazolyl substitution at C2 and C4 of pyrimidine | 0.005 µM (for compound 15) | [9] |

| 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives | ALK5 (TGF-βRI) | Substituted pyrazolyl-oxy-pyridinyl-amino core | Potent in vitro and in vivo activity | [10] |

| 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine | Cancer-relevant kinases | Regioisomeric arrangement of phenyl and pyridyl groups | Shifted from p38α MAP kinase inhibition | [11] |

| Pyrazol-4-yl Urea (AT9283) | Aurora A, Aurora B, JAK2, Abl(T315I) | Pyrazole-benzimidazole fragment with a urea linker | ~3 nM (Aurora A/B) | [8] |

Beyond Kinase Inhibition: Exploring Other Mechanisms

While kinase inhibition is a predominant theme, the pyrazole scaffold is known for a wide array of pharmacological activities, suggesting that derivatives of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine could possess other mechanisms of action.[12][13][14]

Adenosine A2A Receptor Antagonism

Optimization of a 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine series has led to the discovery of potent adenosine A2A receptor antagonists.[15] These compounds have shown potential for the treatment of Parkinson's disease by modulating dopaminergic signaling in the brain. The mechanism involves blocking the A2A receptor, which in turn enhances the function of dopamine D2 receptors.

Thrombin Inhibition

Certain 1H-pyrazol-5-amine derivatives have been designed as thrombin inhibitors with a serine-trapping mechanism of action.[16] This involves the formation of a covalent bond with the serine residue in the active site of thrombin, leading to its irreversible inhibition.

Signaling Pathway: TGF-β/ALK5 Inhibition

Caption: Inhibition of the TGF-β signaling pathway by a pyridinyl-pyrazole derivative.

Methodologies for Mechanistic Elucidation

A multi-pronged experimental approach is essential to fully characterize the mechanism of action of a novel compound based on the 4-(Pyridin-2-yl)-1H-pyrazol-5-amine scaffold.

Biochemical Assays

-

Kinase Activity Assays: These are fundamental for determining the inhibitory potency (IC50) of a compound against a panel of kinases. Common formats include radiometric assays (e.g., 32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™, Lanthascreen™), and luminescence-based assays (e.g., Kinase-Glo®).

-

Binding Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to measure the binding affinity (KD) and thermodynamics of the inhibitor-kinase interaction.

Cell-Based Assays

-

Proliferation and Viability Assays: Assays like MTT, MTS, and CellTiter-Glo® are used to assess the cytostatic or cytotoxic effects of the compound on cancer cell lines.

-

Target Engagement Assays: Cellular thermal shift assays (CETSA) can confirm that the compound binds to its intended target within the complex environment of a cell.

-

Western Blotting: This technique is crucial for examining the phosphorylation status of downstream substrates of the target kinase, providing direct evidence of target inhibition in a cellular context.

-

Flow Cytometry: Used to analyze the effects of the compound on the cell cycle and to detect apoptosis.

Structural Biology

-

X-ray Crystallography: Co-crystallization of the inhibitor with its target protein provides a high-resolution three-dimensional structure of the binding mode, which is invaluable for understanding the molecular basis of inhibition and for guiding further lead optimization.[7]

Conclusion and Future Directions

The 4-(Pyridin-2-yl)-1H-pyrazol-5-amine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable capacity to inhibit a diverse range of protein kinases, as well as other important biological targets. The primary mechanism of action for many of these derivatives is the competitive inhibition of ATP binding to the kinase active site, leading to the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.

Future research in this area will likely focus on:

-

Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic index.

-

Exploring Novel Targets: Screening libraries of pyridinyl-pyrazole derivatives against a broader range of biological targets to uncover new therapeutic opportunities.

-

Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that have developed resistance to existing therapies.

The continued exploration of this versatile scaffold holds significant promise for the development of novel therapeutics for a wide range of diseases, from cancer to neurodegenerative disorders.

References

-

Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. Available at: [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. National Institutes of Health. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

Current status of pyrazole and its biological activities. PMC. Available at: [Link]

-

Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available at: [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available at: [Link]

-

Drug Information | Therapeutic Target Database. Therapeutic Target Database. Available at: [Link]

-

Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. PubMed. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

-

Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

-

Optimization of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as potent adenosine A2A receptor antagonists for the treatment of Parkinson's disease. PubMed. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

-

Recent advances in the therapeutic applications of pyrazolines. PMC - PubMed Central. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as potent adenosine A2A receptor antagonists for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

4-(Pyridin-2-yl)-1H-pyrazol-5-amine literature review

An In-depth Technical Guide to the 4-(Pyridin-2-yl)-1H-pyrazol-5-amine Scaffold

A Privileged Core in Modern Medicinal Chemistry

To the researchers, scientists, and drug development professionals dedicated to pushing the boundaries of therapeutic innovation, this guide offers a deep dive into the 4-(Pyridin-2-yl)-1H-pyrazol-5-amine core. This heterocyclic scaffold represents a confluence of two "privileged structures" in medicinal chemistry: the pyrazole and the pyridine ring.[1][2] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, offers metabolic stability and versatile synthetic handles, making it a cornerstone of numerous FDA-approved drugs, including kinase inhibitors and anti-inflammatory agents.[1][3][4] When linked to a pyridine ring, the resulting scaffold gains unique electronic and steric properties, enabling high-affinity interactions with a multitude of biological targets.[1]

This guide will deconstruct the synthesis, reactivity, and profound biological significance of the 4-(Pyridin-2-yl)-1H-pyrazol-5-amine scaffold, with a particular focus on its role in the development of next-generation kinase inhibitors for oncology. We will explore the causality behind synthetic strategies and elucidate the mechanisms that underpin its potent biological activity.

PART 1: Synthesis of the Core Scaffold

The construction of the 4-(pyridin-2-yl)-1H-pyrazol-5-amine core is predicated on the classical and highly reliable Knorr pyrazole synthesis and related methodologies. The most direct and efficient approach involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate.

The key starting material is 3-oxo-3-(pyridin-2-yl)propanenitrile. The reaction proceeds via the initial nucleophilic attack of hydrazine onto one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Detailed Experimental Protocol: Synthesis of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine

This protocol is a representative methodology based on established pyrazole syntheses.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxo-3-(pyridin-2-yl)propanenitrile (10 mmol, 1.0 eq.).

-

Solvent Addition: Add ethanol (100 mL) to the flask and stir the mixture until the starting material is fully dissolved.

-

Reagent Addition: Add hydrazine hydrate (15 mmol, 1.5 eq.) dropwise to the solution at room temperature. The addition should be controlled to manage any potential exotherm.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 20 mL under reduced pressure.

-

Purification: Pour the concentrated mixture into ice-cold water (100 mL) with stirring. A precipitate should form. Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

PART 2: Chemical Reactivity and Derivatization

The true power of the 4-(pyridin-2-yl)-1H-pyrazol-5-amine scaffold lies in its utility as a versatile building block. The 5-amino group, being ortho to a ring nitrogen, is a potent nucleophile, making it an ideal handle for constructing fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines.[5][6]

This transformation is typically achieved by reacting the aminopyrazole core with β-dicarbonyl compounds (e.g., acetylacetone) or their equivalents under acidic conditions.[5] The reaction involves an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the fused bicyclic system. These pyrazolo[1,5-a]pyrimidine derivatives are themselves a class of potent kinase inhibitors.[6][7]

PART 3: Biological Activity and Applications in Drug Discovery

The pyrazole scaffold is a validated pharmacophore for kinase inhibition.[4][8] Derivatives of the 4-(pyridin-2-yl)-1H-pyrazol-5-amine core have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. The pyridine moiety often serves to form critical hydrogen bonds within the ATP-binding pocket of the target kinase, enhancing potency and selectivity.

A Multi-Targeted Kinase Inhibitor Scaffold

The versatility of this core allows for the development of inhibitors against numerous important kinase targets. By modifying the substituents on the pyrazole and pyridine rings, researchers can fine-tune the selectivity and pharmacokinetic properties of the resulting compounds.

| Target Kinase | Derivative Type | Potency (Kᵢ or IC₅₀) | Therapeutic Area | Reference |

| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Kᵢ = 0.005 µM | Oncology | [9][10] |

| Aurora A/B | Pyrazol-4-yl Urea (AT9283) | IC₅₀ < 3 nM | Oncology | [11] |

| JAK2 | Pyrazol-4-yl Urea (AT9283) | IC₅₀ = 1.2 nM | Oncology | [11] |

| Abl (T315I) | Pyrazol-4-yl Urea (AT9283) | IC₅₀ = 4 nM | Oncology | [11] |

| Adenosine A2A R | 2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine | Kᵢ = 1.3 nM | Parkinson's Disease | [12] |

Table 1: Kinase inhibitory activities of representative derivatives based on the pyrazolyl-pyridine scaffold.

Case Study: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a critical regulator of the cell cycle, particularly the G1/S phase transition. Its aberrant activity is a hallmark of many cancers, making it a high-value therapeutic target.[10] Bioisosteric replacement strategies have led to the discovery of potent CDK2 inhibitors derived from pyrazole-based scaffolds.[9]

Mechanism of Action: Potent derivatives of this scaffold act as ATP-competitive inhibitors of the CDK2/Cyclin E complex. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[10] Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry and ultimately leading to cell cycle arrest and apoptosis.[9][10]

Mechanistic studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives revealed that they reduce the phosphorylation of retinoblastoma at key residues, arrest cells at the S and G2/M phases, and induce apoptosis, confirming their on-target activity.[9][10]

Conclusion and Future Outlook

The 4-(Pyridin-2-yl)-1H-pyrazol-5-amine core is a synthetically accessible and highly versatile scaffold that continues to yield compounds of significant therapeutic interest. Its proven success in targeting protein kinases, particularly in the field of oncology, underscores its status as a privileged structure in drug discovery. Future research will likely focus on creating libraries of more complex derivatives to explore new target spaces, improve selectivity profiles to minimize off-target toxicities, and enhance pharmacokinetic properties for superior clinical outcomes. The logical and robust synthetic pathways, combined with the profound biological potential, ensure that this scaffold will remain a cornerstone of medicinal chemistry research for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Optimization of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as potent adenosine A2A receptor antagonists for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, molecules integrating pyrazole and pyridine scaffolds are of particular interest due to their prevalence in pharmacologically active agents. This guide focuses on 4-(Pyridin-2-yl)-1H-pyrazol-5-amine (C₈H₈N₄, M.W.: 160.18 g/mol ), a molecule of significant synthetic and pharmaceutical potential.

While extensive experimental data for this specific compound is not yet prevalent in publicly accessible literature, a comprehensive understanding of its spectroscopic characteristics is crucial for researchers aiming to synthesize, identify, or utilize it. This document, therefore, leverages established spectroscopic principles and data from closely related analogues to construct a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is grounded in scientific integrity, clearly delineating between established principles and predictive interpretations, to provide a reliable reference for drug development professionals and researchers.

Predicted ¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine is expected to reveal distinct signals for each of the eight protons, influenced by the electronic environments of the pyridine and pyrazole rings.

Causality Behind Predicted Chemical Shifts

The chemical shifts (δ) are predicted based on the electronic effects of the substituents on both heterocyclic rings. The amino group (-NH₂) on the pyrazole ring is a strong electron-donating group, which will cause the pyrazole protons to be shielded and appear at a relatively lower chemical shift. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, leading to deshielding of the pyridine protons, which will appear at higher chemical shifts. The coupling constants (J) are predicted based on typical values for ortho, meta, and para couplings in pyridine rings.

The predicted chemical shifts are informed by data from various substituted pyrazoles and pyridines reported in the literature. For instance, the protons on aminopyrazoles typically appear in the range of 5.6-7.5 ppm, while protons on 2-substituted pyridines are found between 7.0 and 8.5 ppm[1][2].

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (Pyrazole) | ~7.5 | s | - |

| NH₂ (Amine) | ~5.0-6.0 | br s | - |

| NH (Pyrazole) | ~11.0-12.0 | br s | - |

| H-3' (Pyridine) | ~7.6 | d | ~8.0 |

| H-4' (Pyridine) | ~7.8 | t | ~7.5 |

| H-5' (Pyridine) | ~7.2 | d | ~7.0 |

| H-6' (Pyridine) | ~8.5 | d | ~5.0 |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'br s' denotes broad singlet. Chemical shifts are referenced to TMS in DMSO-d₆.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of exchangeable protons (NH and NH₂).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Utilize a standard pulse program. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

Visualization of Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for 4-(Pyridin-2-yl)-1H-pyrazol-5-amine.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted spectrum of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Causality Behind Predicted Chemical Shifts

The chemical shifts of the carbon atoms are influenced by the same electronic effects described for the ¹H NMR spectrum. The amino group will shield the pyrazole carbons, causing them to appear at lower chemical shifts. The electron-withdrawing nature of the pyridine nitrogen and the ring current will deshield the pyridine carbons, shifting them to higher chemical shifts. These predictions are supported by comparative analysis of data for substituted pyridines and pyrazoles[3][4].

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Pyrazole) | ~135 |

| C-4 (Pyrazole) | ~100 |

| C-5 (Pyrazole) | ~150 |

| C-2' (Pyridine) | ~158 |

| C-3' (Pyridine) | ~120 |

| C-4' (Pyridine) | ~138 |

| C-5' (Pyridine) | ~118 |

| C-6' (Pyridine) | ~150 |

Note: Chemical shifts are referenced to TMS in DMSO-d₆.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).

-

Parameters: A proton-decoupled pulse sequence is standard. A spectral width of ~200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good signal-to-noise ratio.

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds. The IR spectrum of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Causality Behind Predicted Absorption Frequencies

The positions of the IR absorption bands are determined by the bond strengths and the masses of the atoms involved. The N-H stretching vibrations of the amine and pyrazole groups are expected to appear as distinct bands in the 3200-3500 cm⁻¹ region. The C-H stretching of the aromatic rings will be observed just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and pyridine rings will appear in the 1500-1650 cm⁻¹ region. These predictions are based on well-established IR correlation tables[5][6][7][8].

Predicted IR Data Summary

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium (two bands) |

| N-H Stretch (Pyrazole) | 3200-3400 | Medium, broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=N Stretch (Rings) | 1600-1650 | Strong |

| C=C Stretch (Rings) | 1500-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Visualization of IR Sample Preparation Workflow

Caption: Workflow for preparing a KBr pellet for IR spectroscopy.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Causality Behind Predicted Fragmentation

In electrospray ionization (ESI), the molecule is expected to be protonated to form the molecular ion [M+H]⁺. The predicted m/z for this ion is 161.18, corresponding to the molecular weight of the compound plus the mass of a proton. Fragmentation of the molecule may occur, leading to characteristic daughter ions.

Predicted MS Data Summary

| Ion | Predicted m/z |

| [M+H]⁺ | 161.18 |

| [M+Na]⁺ | 183.16 |

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Plausible Synthetic Pathway

The synthesis of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine can be envisioned through the condensation of a β-ketonitrile with hydrazine, a common method for pyrazole synthesis[9]. A plausible route is outlined below.

Visualization of a Plausible Synthetic Pathway

Caption: A plausible synthetic route to 4-(Pyridin-2-yl)-1H-pyrazol-5-amine.

Conclusion

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for 4-(Pyridin-2-yl)-1H-pyrazol-5-amine. By leveraging established principles and comparative data from analogous structures, we have constructed a detailed profile encompassing ¹H NMR, ¹³C NMR, IR, and MS data. This information is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic compounds, facilitating their work in the absence of published experimental spectra. The provided protocols offer standardized methods for obtaining high-quality data once the compound is synthesized.

References

- [Reference for Zirconium Bis(amidate)

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem.

- Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider

- IR handout.pdf.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules.

- Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure.

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.

- Typical Infrared Absorption Frequencies. Scribd.

- 4-(1H-pyrazol-1-yl)pyridin-2-amine. Vulcanchem.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Nepal Journals Online.

- Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- IR Absorption Table. UCLA Chemistry.

- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.

- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.

- 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry.

- N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine | C11H9N5S | CID 42645487. PubChem.

- Basic 1H- and 13C-NMR Spectroscopy. Wiley.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules.

- Synthesis and characterization of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. scribd.com [scribd.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Pyrazolopyridine Compounds: A Technical Guide for Drug Discovery Professionals

The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, represents a privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to its incorporation into a diverse array of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the pharmacological landscape of pyrazolopyridine compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

The Pyrazolopyridine Core: A Foundation for Diverse Pharmacology

The pyrazolopyridine nucleus, as a purine bioisostere, has the ability to interact with a wide range of biological targets, particularly ATP-binding sites within kinases.[1][2] This mimicry is a key factor in the broad spectrum of biological activities exhibited by this class of compounds. The arrangement of nitrogen atoms in the bicyclic system allows for a variety of hydrogen bonding patterns and steric interactions, which can be finely tuned through synthetic modifications to achieve desired potency and selectivity. This versatility has been exploited to develop drugs targeting enzymes, ion channels, and receptors, leading to treatments for a multitude of diseases.[3]

Pyrazolopyridine derivatives have demonstrated a remarkable range of pharmacological activities, including:

-

Anticancer: Inhibition of various kinases involved in cell proliferation and survival.[1][3]

-

Anxiolytic and Hypnotic: Modulation of GABA-A receptors in the central nervous system.[4]

-

Erectile Dysfunction: Inhibition of phosphodiesterase type 5 (PDE5).[5][6]

-

Antiviral, Antimicrobial, and Anti-inflammatory: A wide range of other therapeutic applications are also being explored.

Mechanisms of Action: Case Studies of Key Pyrazolopyridine Drugs

The therapeutic diversity of pyrazolopyridines is best understood through the examination of specific, well-characterized examples.

Sildenafil: Selective Inhibition of Phosphodiesterase Type 5 (PDE5)

Sildenafil (Viagra™) is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature.[5][7] Its mechanism of action is a classic example of enzyme inhibition leading to a physiological response.

During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[6] cGMP is a second messenger that leads to smooth muscle relaxation and vasodilation, facilitating penile erection.[5][6] Sildenafil's structure mimics that of cGMP, allowing it to act as a competitive inhibitor of PDE5, the enzyme responsible for cGMP degradation.[5] By preventing cGMP breakdown, sildenafil enhances the erectile response to sexual stimulation.[6]

Zaleplon: Modulating GABA-A Receptors for Hypnotic Effects

Zaleplon (Sonata®) is a nonbenzodiazepine hypnotic of the pyrazolopyrimidine class used for the short-term treatment of insomnia.[8][9] It exerts its sedative effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[10][11]

Zaleplon binds to the benzodiazepine site on the GABA-A receptor complex, enhancing the effect of GABA.[10] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability, resulting in sedation.[12] Zaleplon exhibits preferential binding to GABA-A receptors containing the α1 subunit, which are predominantly associated with sedative effects.[8][10]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sildenafil - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zaleplon - Wikipedia [en.wikipedia.org]

- 9. Zaleplon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. goodrx.com [goodrx.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

4-(Pyridin-2-yl)-1H-pyrazol-5-amine: A Technical Guide to a Promising Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, heterocyclic scaffolds have proven to be particularly fruitful. This in-depth technical guide focuses on the promising, yet underexplored, core structure of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine as a potential kinase inhibitor. While direct literature on this specific molecule is nascent, this guide will synthesize data from closely related analogues to provide a comprehensive overview of its synthetic feasibility, predicted biological targets, and a roadmap for its characterization as a novel kinase inhibitor. We will delve into the mechanistic rationale behind its potential efficacy, provide detailed experimental protocols for its synthesis and evaluation, and explore the structure-activity relationships that will guide future optimization efforts.

Introduction: The Rationale for Pyridinyl-Pyrazole Scaffolds in Kinase Inhibition

The convergence of a pyridine and a pyrazole ring system creates a privileged scaffold for kinase inhibition. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as a versatile hydrogen bond donor and acceptor, mimicking the purine core of ATP.[1] The pyridine ring, a six-membered aromatic heterocycle, can engage in crucial interactions within the ATP-binding pocket of kinases, often forming hydrogen bonds with the hinge region residues.[2] The combination of these two rings in a single molecule offers a rich platform for generating potent and selective kinase inhibitors.

The specific substitution pattern of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, with the pyridine at the 4-position and an amine at the 5-position of the pyrazole ring, is of particular interest. The 5-amino group is well-positioned to form key hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The pyridin-2-yl substituent at the 4-position projects into the solvent-exposed region or can interact with other pockets of the ATP-binding site, providing opportunities for enhancing potency and modulating selectivity.

Synthesis of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine: A Proposed Synthetic Route

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 4-(Pyridin-2-yl)-1H-pyrazol-5-amine.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of the Enaminone Intermediate

-

To a solution of 2-acetylpyridine (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of the α-cyano-enaminone

-

Dissolve the crude enaminone intermediate from Step 1 in ethanol.

-

Add cyanoacetamide (1.1 eq) and a catalytic amount of a base such as piperidine.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction to room temperature, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the α-cyano-enaminone.

Step 3: Cyclization to form 4-(Pyridin-2-yl)-1H-pyrazol-5-amine

-

Suspend the α-cyano-enaminone from Step 2 in ethanol.

-

Add hydrazine hydrate (2.0 eq).

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the reaction to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, 4-(Pyridin-2-yl)-1H-pyrazol-5-amine.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Predicted Kinase Target Profile and Mechanism of Action

Based on the structure-activity relationships of analogous pyridinyl-pyrazole and aminopyrazole kinase inhibitors, 4-(Pyridin-2-yl)-1H-pyrazol-5-amine is predicted to function as a Type I ATP-competitive inhibitor.[4] The 5-amino group on the pyrazole ring is expected to form crucial hydrogen bond interactions with the hinge region of the kinase, anchoring the molecule in the ATP-binding pocket. The pyridin-2-yl group at the 4-position can then explore other regions of the active site, influencing the inhibitor's selectivity profile.

Potential Kinase Targets:

Derivatives of pyrazolopyridines and aminopyrazoles have shown activity against a range of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): The pyrazole scaffold is a common feature in CDK inhibitors.[5] The structural motifs of the target compound are amenable to binding within the relatively constrained ATP-binding pocket of CDKs.

-

Janus Kinases (JAKs): Several approved JAK inhibitors incorporate a pyrazole core. The pyridinyl-pyrazole scaffold could potentially target the JAK family of tyrosine kinases, which are crucial in cytokine signaling pathways.

-

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis and are attractive oncology targets. Aminopyrazole-based compounds have been reported as potent Aurora kinase inhibitors.[6]

-

c-Jun N-terminal Kinase (JNK): Aminopyrazole derivatives have demonstrated high selectivity for JNK3 over other MAP kinases like p38.[4]

-

Fibroblast Growth Factor Receptors (FGFRs): Aminopyrazole-based compounds have been developed as inhibitors of FGFRs.[7]

Visualizing the Predicted Binding Mode:

Caption: Predicted interactions of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine within a kinase ATP-binding pocket.

Experimental Characterization as a Kinase Inhibitor

A systematic evaluation of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine is essential to determine its potency, selectivity, and cellular activity. The following experimental workflow provides a comprehensive approach to its characterization.

Experimental Workflow

Caption: A typical workflow for the characterization of a novel kinase inhibitor.

Detailed Experimental Protocols:

4.1. In Vitro Biochemical Kinase Assays [8]

-

Objective: To determine the direct inhibitory activity of the compound against a panel of purified kinases and to calculate its IC50 value for the most sensitive targets.

-

Methodology (Example using a fluorescence-based assay): [9]

-

Prepare a kinase reaction buffer containing the purified kinase, a fluorescently labeled peptide substrate, and ATP.

-

Add varying concentrations of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine (typically in a serial dilution) to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence signal. The signal will be proportional to the amount of phosphorylated substrate.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

4.2. Cell-Based Assays [10]

-

Objective: To assess the ability of the compound to inhibit the target kinase within a cellular context and to evaluate its effect on cell viability and proliferation.

-

Methodology (Example using a Western Blot for target phosphorylation): [11]

-

Culture a cell line that expresses the target kinase.

-

Treat the cells with various concentrations of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine for a specific duration.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase's substrate and the total protein of the substrate.

-

Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

-

-

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the compound for 48-72 hours.

-

Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

Structure-Activity Relationship (SAR) and Future Directions

The 4-(Pyridin-2-yl)-1H-pyrazol-5-amine scaffold offers multiple points for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Table 1: Key Positions for SAR Exploration

| Position | Moiety | Potential for Modification and Expected Impact |

| Pyrazole N1 | -H | Substitution with small alkyl or aryl groups can modulate solubility and cell permeability. Larger substituents may influence selectivity by interacting with specific residues in the ATP-binding pocket.[12] |

| Pyridine Ring | 2-pyridyl | Substitution on the pyridine ring can fine-tune electronic properties and introduce new interaction points. For example, adding a halogen or a small alkyl group could enhance hydrophobic interactions. |

| Pyrazole C3 | -H | Introduction of small substituents at this position could provide additional interactions with the kinase active site. |